molecular formula C6H15O3P B7779415 Dipropyl phosphite CAS No. 54722-86-0

Dipropyl phosphite

Cat. No.: B7779415
CAS No.: 54722-86-0
M. Wt: 166.16 g/mol
InChI Key: HTVLPWAWIHDCNM-UHFFFAOYSA-N
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Description

Dipropyl phosphite, also known as phosphorous acid dipropyl ester, is an organophosphorus compound with the molecular formula C6H15O3P. It is a colorless liquid with a molecular weight of 166.16 g/mol. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Mechanism of Action

Phosphite and phosphonite esters, including Dipropyl phosphite, function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They are known to decompose hydroperoxides in a non-radical way, suppressing the chain-branching step in the familiar radical chain mechanism of oxidation .

Future Directions

Dipropyl phosphite and other phosphite derivatives have been identified as promising candidates for use in high-voltage Li-ion batteries . Further experimental investigations are expected in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl phosphite can be synthesized through the reaction of phosphorus trichloride with propanol in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like diethyl ether at temperatures ranging from 0 to 20°C . Another method involves the esterification of phosphorous acid with propanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the large-scale esterification of phosphorous acid with propanol. The reaction is catalyzed by acids such as sulfuric acid, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dipropyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl phosphite is unique due to its specific reactivity and the size of its alkyl groups, which can influence its solubility and reactivity compared to other phosphites. Its propyl groups provide a balance between reactivity and steric hindrance, making it suitable for various applications .

Properties

IUPAC Name

dipropyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLPWAWIHDCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970046
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54722-86-0
Record name NSC3227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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